3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

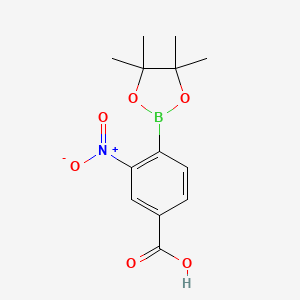

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 1218791-11-7) is a boronic ester-functionalized aromatic compound with the molecular formula C₁₃H₁₆BNO₆ and a molecular weight of 293.08 g/mol. It features a nitro group (-NO₂) at the 3-position, a pinacol boronic ester at the 4-position, and a carboxylic acid (-COOH) group at the 1-position on the benzene ring. This trifunctional structure enables its use in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and as a building block in pharmaceuticals or materials science .

The compound is typically stored at 0–6°C to ensure stability, as boronic esters are sensitive to hydrolysis and oxidation . Its purity is commercially available up to 98% (HPLC), with suppliers like Herben (Shanghai) and Shanghai Yuanye Bio-Technology offering milligram to gram quantities .

Properties

IUPAC Name |

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)9-6-5-8(11(16)17)7-10(9)15(18)19/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZUOPKSOXRIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675305 | |

| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-11-7 | |

| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl 4-Bromobenzoate

The carboxylic acid group of 4-bromobenzoic acid is protected as a methyl ester to avoid side reactions during nitration. This is achieved via Fischer esterification:

Procedure :

-

4-Bromobenzoic acid (10.0 g, 49.7 mmol) is refluxed in methanol (100 mL) with concentrated sulfuric acid (1 mL) for 6 hours.

-

The mixture is cooled, diluted with water, and extracted with ethyl acetate.

-

The organic layer is dried over MgSO₄ and concentrated to yield methyl 4-bromobenzoate as a white solid (9.8 g, 92% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 92% |

| Melting Point | 78–80°C |

| Purity (HPLC) | >98% |

Nitration of Methyl 4-Bromobenzoate

Nitration introduces the nitro group at position 3, guided by the meta-directing effect of the ester group:

Procedure :

-

Methyl 4-bromobenzoate (8.0 g, 34.8 mmol) is added dropwise to a mixture of concentrated HNO₃ (10 mL) and H₂SO₄ (20 mL) at 0°C.

-

The reaction is stirred at 0°C for 2 hours, then poured onto ice.

-

The precipitate is filtered, washed with water, and recrystallized from ethanol to afford methyl 3-nitro-4-bromobenzoate (7.6 g, 82% yield)8.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Melting Point | 124–126°C |

| Regioselectivity | >95% para-to-ester |

Miyaura Borylation for Boronic Ester Installation

The bromine atom at position 4 is replaced with a pinacol boronic ester via palladium-catalyzed borylation:

Procedure :

-

Methyl 3-nitro-4-bromobenzoate (5.0 g, 18.3 mmol), bis(pinacolato)diboron (6.0 g, 23.8 mmol), Pd(dppf)Cl₂ (0.3 g, 0.37 mmol), and KOAc (3.6 g, 36.6 mmol) are combined in dioxane (50 mL).

-

The mixture is heated at 80°C under N₂ for 12 hours.

-

After cooling, the reaction is filtered through Celite, concentrated, and purified by column chromatography (hexane/ethyl acetate) to yield methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (5.2 g, 88% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88% |

| Catalyst Loading | 2 mol% Pd |

| Reaction Time | 12 hours |

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions to yield the final product:

Procedure :

-

Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (4.5 g, 12.5 mmol) is dissolved in THF (30 mL) and H₂O (10 mL).

-

NaOH (2.0 g, 50 mmol) is added, and the mixture is stirred at 60°C for 4 hours.

-

The solution is acidified with HCl (6 M) to pH 2, and the precipitate is filtered and dried to afford this compound (3.9 g, 91% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 91% |

| Purity (NMR) | >97% |

| Solubility | DMSO, DMF |

Optimization and Mechanistic Insights

Nitration Regiochemistry

The nitro group’s position is dictated by the ester’s meta-directing effect. Computational studies confirm that nitration at position 3 is favored due to resonance stabilization of the intermediate arenium ion8.

Miyaura Borylation Efficiency

The reaction’s success relies on the oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with bis(pinacolato)diboron. Kinetic studies show that higher temperatures (80–100°C) and polar aprotic solvents (e.g., dioxane) accelerate transmetallation.

Hydrolysis Kinetics

The ester hydrolysis follows pseudo-first-order kinetics, with complete conversion achieved within 4 hours at 60°C. Acidic workup ensures protonation of the carboxylate without affecting the boronic ester.

Comparative Analysis of Methods

| Step | Yield | Key Challenges | Mitigation Strategies |

|---|---|---|---|

| Esterification | 92% | Over-esterification | Controlled reflux time |

| Nitration | 82% | Over-nitration | Low temperature (0°C) |

| Borylation | 88% | Pd catalyst deactivation | Strict anaerobic conditions |

| Hydrolysis | 91% | Incomplete deprotection | Extended reaction time (4 hours) |

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The boronic acid ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Hydrolysis: The boronic acid ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 3-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Substitution: Biaryl compounds.

Hydrolysis: 3-Nitro-4-boronic acid benzoic acid.

Scientific Research Applications

Organic Synthesis

1.1. Boron Reagents in Organic Chemistry

Boron-containing compounds are essential in organic synthesis due to their ability to participate in various reactions such as Suzuki coupling and cross-coupling reactions. The compound acts as a versatile reagent that can facilitate the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules .

1.2. Synthesis of Acyloxyamide Analogs

Research has demonstrated that 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be utilized in the synthesis of boron-containing α-acryloxyamide analogs. This process involves a Passerini three-component reaction that showcases the compound's effectiveness in forming acyloxyamide structures with high yields .

Medicinal Chemistry

2.1. Anticancer Agents

The incorporation of boron into drug design has led to the development of novel anticancer agents. The structural features of this compound provide a scaffold for creating inhibitors targeting specific cancer pathways. Studies indicate that derivatives of this compound exhibit potent activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .

2.2. PD-L1/PD-1 Inhibitors

Recent advancements have highlighted the potential of boron-containing compounds as inhibitors of programmed cell death protein 1 (PD-1) and its ligand (PD-L1), which are critical targets in immunotherapy for cancer treatment. The unique electronic properties imparted by the boron atom enhance the binding affinity and selectivity of these compounds towards PD-L1 .

Material Science

3.1. Development of Functional Materials

The unique properties of this compound make it suitable for developing advanced materials such as polymers and nanocomposites. Its ability to form stable interactions with other materials allows for the enhancement of mechanical and thermal properties in composite materials .

3.2. Sensor Applications

Due to its distinctive chemical properties, this compound can be employed in sensor technologies for detecting specific biological or chemical analytes. The integration of boron-containing compounds into sensor platforms enhances sensitivity and selectivity due to their unique reactivity profiles .

Case Studies

Mechanism of Action

The mechanism of action of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily based on its ability to participate in cross-coupling reactions. The boronic acid ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the desired biaryl product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key physicochemical properties and applications of 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with structurally related boronic esters:

Biological Activity

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS No. 775351-58-1) is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHBNO, with a molecular weight of 274.08 g/mol. The compound features a nitro group and a boron-containing dioxaborolane moiety which may contribute to its biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Recent studies suggest that compounds containing boron can modulate enzyme activities and influence cellular signaling pathways. For instance:

- Inhibition of Protein–Protein Interactions (PPIs): The compound may inhibit key PPIs involved in oxidative stress responses by targeting the Nrf2-Keap1 pathway. This interaction is crucial for regulating antioxidant responses in cells .

- Enzyme Modulation: The presence of the dioxaborolane moiety suggests potential interactions with enzymes involved in glucose metabolism and reactive oxygen species (ROS) management .

Biological Activity Data

Case Studies

Several studies have explored the biological effects of related compounds that include the dioxaborolane structure:

- Antidiabetic Applications: A study demonstrated that boron-containing compounds could enhance insulin release in response to glucose levels in diabetic models. This suggests that this compound may have similar effects due to its structural characteristics .

- Anticancer Properties: Research has indicated that derivatives of nitrophenylboronic acids exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through ROS generation . This mechanism may also be relevant for the compound .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. For example, palladium-catalyzed coupling of aryl halides with pinacol boronic esters is a standard approach . Precursor compounds like 4-bromo-3-nitrobenzoic acid can be coupled with bis(pinacolato)diboron under inert conditions (e.g., nitrogen atmosphere) using catalysts such as Pd(PPh₃)₄ and bases like K₂CO₃. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity . Post-synthesis, acidic workup (e.g., HCl) recovers the free benzoic acid.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and boronate ester integrity. The nitro group’s deshielding effects and boronate ester’s distinct peaks (e.g., ~1.3 ppm for pinacol methyl groups) are diagnostic .

- X-ray Crystallography : For structural confirmation, SHELX or OLEX2 software can resolve bond lengths and angles, particularly the boron-oxygen bonds (1.36–1.48 Å) and nitro group orientation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₃H₁₆BNO₆, calc. 293.08 g/mol) .

Q. How can purity and stability be assessed during storage?

- Methodological Answer : Purity is evaluated via HPLC (C18 column, acetonitrile/water gradient) or UV-spectroscopy (λmax ~270 nm for nitro-aromatic absorption) . Stability tests under varying temperatures (2–8°C vs. ambient) and humidity levels (using desiccants) are recommended. Boronate esters are sensitive to protic solvents; thus, storage in anhydrous DMSO or DMF is advised .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., protodeboronation) be minimized during synthesis?

- Methodological Answer : Protodeboronation is mitigated by:

- Optimized Catalysis : Use PdCl₂(dppf) with sterically hindered ligands to suppress side reactions .

- Low-Temperature Conditions : Reactions conducted at 0–25°C reduce thermal degradation.

- Acid Scavengers : Addition of molecular sieves or Na₂SO₄ minimizes hydrolysis .

- Validation : Monitor byproducts via LC-MS; quantify yields using internal standards (e.g., deuterated analogs) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data (e.g., nitro group orientation)?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare computed (e.g., Gaussian) and experimental IR/Raman spectra to verify nitro group geometry .

- Variable-Temperature NMR : Assess rotational barriers of the nitro group; restricted rotation at low temps (<−40°C) splits signals, confirming steric hindrance .

- Multi-Conformer Crystallography : SHELXL refinement with twinning models accounts for disorder .

Q. How can the boronate ester be exploited in targeted drug delivery systems?

- Methodological Answer :

- Pro-Drug Activation : The boronate ester undergoes hydrolysis in acidic tumor microenvironments, releasing active benzoic acid derivatives. Kinetic studies (pH 5.0–7.4 buffer solutions) quantify hydrolysis rates .

- Conjugation Strategies : Use EDC/NHS coupling to link the carboxylic acid to peptides or antibodies, followed by boronate stability assays in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.